1-(2-乙氧基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

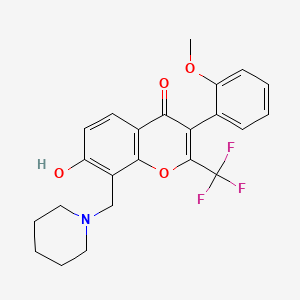

The compound “1-(2-Ethoxyphenyl)pyrrolidin-2-one” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

科学研究应用

电致变色和离子受体性质:对与 1-(2-乙氧基苯基)吡咯烷-2-酮密切相关的 N 连接聚双吡咯的研究揭示了它们有希望的电致变色和离子受体性质。这些化合物表现出稳定、可逆的氧化还原过程和良好的电致变色材料性质,在不同状态下在透明黄色、浅粉色和蓝色之间转换。具体来说,它们对有机介质中 Na+ 离子的选择性伏安响应以及在没有沉淀剂或络合配体的情况下检测 Ag+ 离子的能力使它们在金属回收和离子传感应用中具有价值 (Mert, Demir, & Cihaner, 2013)。

晶体结构和分子相互作用:对密切相关化合物的研究,例如 4-羟基-5-(4-甲氧基苯基)吡咯烷-2-酮,详细阐述了它们的晶体结构,展示了分子排列和分子间氢键如何影响它们的稳定性和创建复杂分子结构的潜力。对分子相互作用的这种洞察有助于设计具有所需物理和化学性质的新材料 (Mohammat et al., 2008)。

合成和反应性研究:另一个研究重点是基于杂环的分子合成和反应性,为开发在制药和材料科学中具有潜在应用的新化合物奠定了基础。例如,由涉及碳正离子和氢化物转移的反应合成的化合物表现出有利于非线性光学的性质,并可能作为抗癌药物的前体,展示了吡咯烷-2-酮衍生物的多功能性 (Murthy et al., 2017)。

有机金属配合物:已经探索了与吡咯烷环形成有机金属配合物,包括 1-(2-乙氧基苯基)吡咯烷-2-酮的衍生物,以了解它们在催化和材料科学中的潜力。这些研究不仅揭示了这些配合物的结构复杂性,还揭示了它们的潜在应用,从催化到开发具有独特电子和光学性质的新材料 (Singh et al., 2003)。

作用机制

Target of Action

1-(2-Ethoxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam that is widely used in medicinal chemistry . The pyrrolidin-2-one ring is a common feature in many biologically active compounds . .

Mode of Action

It is known that the pyrrolidin-2-one ring and its derivatives, including 1-(2-ethoxyphenyl)pyrrolidin-2-one, can interact with biological targets in a manner influenced by their stereochemistry . The spatial orientation of substituents on the pyrrolidin-2-one ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Derivatives of pyrrolidin-2-one have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as in the case of pyrrolidin-2-one derivatives, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Action Environment

The stereochemistry of the pyrrolidin-2-one ring and the spatial orientation of substituents can influence the biological profile of drug candidates .

生化分析

Biochemical Properties

It is known that pyrrolidin-2-one derivatives can display antiarrhythmic activity, which is related to their adrenolytic and antioxidant properties . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

Some pyrrolidin-2-one derivatives have been shown to have antiarrhythmic and antioxidant activity . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that some pyrrolidin-2-one derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that some pyrrolidin-2-one derivatives have been synthesized and that most of them have various significant biological activities . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that some pyrrolidin-2-one derivatives have shown antiarrhythmic and hypotensive effects . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one could potentially have similar effects at different dosages.

Metabolic Pathways

It is known that some pyrrolidin-2-one derivatives undergo reduction of the β-keto moiety and oxidation at the 2″-position of the pyrrolidine ring . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one could potentially be involved in similar metabolic pathways.

Transport and Distribution

It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be localized to specific compartments or organelles .

属性

IUPAC Name |

1-(2-ethoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOEFSEQQXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2971004.png)

![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)

![1-(4-tert-butylphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)

![3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2971013.png)

![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)